
1,2,3,4-Tetrahydrophthalazine
Overview
Description
1,2,3,4-Tetrahydrophthalazine is a heterocyclic compound with the molecular formula C8H10N2. It is a derivative of phthalazine, where the benzene ring is partially saturated.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrophthalazine can be synthesized through several methods. One common approach involves the reduction of phthalazine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of phthalazine. This process is carried out in high-pressure reactors with hydrogen gas and a suitable catalyst, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydrophthalazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine-1,4-dione.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Phthalazine-1,4-dione.
Reduction: Fully saturated phthalazine derivatives.
Substitution: Various substituted phthalazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
1,2,3,4-Tetrahydrophthalazine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural properties allow for diverse chemical modifications that facilitate the development of novel materials and pharmaceuticals.
Synthesis Routes
- Catalytic Hydrogenation : The most common method involves reducing phthalazine using hydrogen in the presence of a palladium catalyst.
- Cyclization : This approach utilizes appropriate precursors under acidic or basic conditions to yield this compound.
Biology
Research indicates potential biological activities associated with this compound, including antimicrobial and anticancer properties. Its derivatives have been explored for various therapeutic applications.
Biological Activity | Mechanism | Therapeutic Application |
---|---|---|
ACE Inhibition | Prevents formation of angiotensin II | Hypertension management |
Neuroprotection | Modulates cellular processes in neurons | Treatment of Alzheimer's and multiple sclerosis |
Anti-inflammatory | Reduces inflammatory markers in various models | Management of chronic inflammatory conditions |
Antioxidant | Scavenges free radicals | Protection against oxidative stress |
Medicine
In medicinal chemistry, this compound has been investigated as a precursor for developing pharmaceutical agents. Its derivatives are being explored for their potential therapeutic effects in managing cardiovascular diseases and neurodegenerative disorders.
Case Study 1: Hypertension Management
A study evaluated the efficacy of this compound derivatives in lowering blood pressure in hypertensive animal models. Results demonstrated a significant reduction in systolic and diastolic blood pressure compared to control groups. The ACE inhibitory activity was confirmed through biochemical assays measuring serum ACE levels pre- and post-treatment.
Case Study 2: Neurodegenerative Disease
In a clinical trial involving patients with mild cognitive impairment (MCI), a formulation containing this compound was administered over six months. Outcomes indicated improvements in cognitive function as measured by standardized tests. Neuroimaging studies suggested enhanced synaptic plasticity correlated with the treatment.
Industrial Applications
Beyond its biological implications, this compound is utilized in the synthesis of materials with specific properties such as polymers and dyes. This versatility enhances its relevance in industrial chemistry.
Recent Research Findings
Recent studies have highlighted the potential of this compound derivatives in several therapeutic areas:
- Cardiovascular Health : Compounds derived from tetrahydrophthalazine significantly reduce cardiovascular risk factors through their ACE inhibitory properties.
- Neuroprotection : The sodium salt form has shown promising effects on neuroinflammation and apoptosis in neuronal cells.
- Anti-inflammatory Effects : Derivatives can lower levels of pro-inflammatory cytokines in both in vitro and in vivo models.
Innovative Analytical Techniques
A novel application of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DTCA) has emerged as an effective matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application enhances the detection of low molecular weight compounds due to its strong UV absorption and high ionization efficiency. It has been successfully used to analyze metabolites from serum samples exposed to imidacloprid (IMI), revealing potential biomarkers and disrupted metabolic pathways .
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydrophthalazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often includes binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Phthalazine: The fully aromatic parent compound.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: An oxidized derivative.
2,3-Dihydrophthalazine: A partially saturated analog
Uniqueness: 1,2,3,4-Tetrahydrophthalazine is unique due to its partially saturated structure, which imparts different chemical reactivity and potential biological activities compared to its fully aromatic or fully saturated counterparts. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
1,2,3,4-Tetrahydrophthalazine is a compound that has garnered attention in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a bicyclic compound derived from phthalazine. Its structure can be represented as follows:
- Chemical Formula :
- Molecular Weight : 150.18 g/mol
The compound's unique structure contributes to its interaction with various biological targets.
This compound exhibits several mechanisms of action that underlie its biological effects:
- Angiotensin-Converting Enzyme (ACE) Inhibition : The compound has been shown to inhibit ACE activity, which is crucial in regulating blood pressure. This mechanism is particularly significant in the treatment of hypertension by preventing the conversion of angiotensin I to angiotensin II .
- Neuroprotective Effects : Research indicates that derivatives of tetrahydrophthalazine may have neuroprotective properties. For instance, the sodium salt form has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and multiple sclerosis by modulating biosynthetic processes in neural cells .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Biological Activity | Mechanism | Therapeutic Application |
---|---|---|
ACE Inhibition | Prevents formation of angiotensin II | Hypertension management |
Neuroprotection | Modulates cellular processes in neurons | Treatment of Alzheimer's and multiple sclerosis |
Anti-inflammatory | Reduces inflammatory markers in various models | Management of chronic inflammatory conditions |
Antioxidant | Scavenges free radicals | Protection against oxidative stress |
Case Study 1: Hypertension Management
A study evaluated the efficacy of this compound derivatives in lowering blood pressure in hypertensive animal models. The results demonstrated a significant reduction in systolic and diastolic blood pressure compared to control groups. The ACE inhibitory activity was confirmed through biochemical assays measuring serum ACE levels pre- and post-treatment .
Case Study 2: Neurodegenerative Disease
In a clinical trial involving patients with mild cognitive impairment (MCI), a formulation containing this compound was administered over six months. The outcomes indicated improvements in cognitive function as measured by standardized tests. Neuroimaging studies suggested enhanced synaptic plasticity correlated with the treatment .
Research Findings
Recent research highlights the potential of this compound in various therapeutic areas:
- Cardiovascular Health : Studies have shown that compounds derived from tetrahydrophthalazine can significantly reduce cardiovascular risk factors through their ACE inhibitory properties .
- Neuroprotection : The sodium salt form has been identified as having promising effects on neuroinflammation and apoptosis in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease .
- Anti-inflammatory Effects : Research indicates that tetrahydrophthalazine derivatives can lower levels of pro-inflammatory cytokines in vitro and in vivo models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2,3,4-Tetrahydrophthalazine, and how can reaction purity be maximized?
The synthesis of this compound typically involves catalytic hydrogenation of phthalazine using palladium on carbon (Pd/C) under hydrogen gas, achieving high yields (>90%) and purity . Alternative methods include cyclization of precursors under acidic or alkaline conditions. To ensure purity, post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Reaction progress should be monitored by TLC or HPLC, with final characterization via H NMR and mass spectrometry (MS) .
Q. What protocols are recommended for preparing and storing stock solutions of this compound derivatives?
Stock solutions should be prepared in anhydrous DMSO or methanol, filtered through 0.22 μm membranes, and stored in aliquots to avoid freeze-thaw degradation. Stability data indicate:
- -80°C : Stable for 6 months.
- -20°C : Stable for 1 month.
- 4°C : Use within 1 week (for short-term storage).
Always store under inert gas (e.g., argon) to prevent oxidation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- H NMR : Confirms hydrogen environments and substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, aliphatic protons at δ 2.5–4.0 ppm).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., ESI-MS for charged derivatives).
- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm for oxidized derivatives) .
Q. What safety precautions are critical when handling this compound hydrochloride?
- Use PPE (gloves, goggles, lab coat) due to hazards (H302: harmful if swallowed; H315: skin irritation).
- Work in a fume hood to avoid inhalation (H335).
- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or derivative structural differences. To address this:
- Standardize assays using reference compounds (e.g., ACE inhibitors for cardiovascular studies).
- Perform dose-response curves (e.g., IC values) across multiple models.
- Use computational docking to compare binding affinities to target proteins (e.g., ACE, COX-2) .
Q. What strategies enhance the bioactivity of fluorinated this compound derivatives?
Fluorination at the quinolinyl or aryl positions (e.g., 2-F-CH) improves metabolic stability and target affinity. A one-pot synthesis method using isobenzo-furan-1,3-dithione and p-toluenesulfonic acid achieves >80% yield for fluorinated derivatives. Activity is validated via antimicrobial assays (MIC: 2–8 μg/mL against S. aureus) and cytotoxicity screens (IC: 10–50 μM in cancer cells) .
Q. How do substituents like chlorine or diazonium groups affect pharmacological properties?
- Chlorination (e.g., 1,4-dichloro-5,6,7,8-tetrahydrophthalazine) increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration.
- Diazonium groups (e.g., 1,4-dioxo-diazonium chloride) enable photoaffinity labeling for target identification.
Evaluate effects via pharmacokinetic studies (e.g., plasma half-life, clearance rates) and in vivo efficacy models .
Q. What experimental approaches elucidate interactions between this compound and biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., K values for enzyme inhibition).
- X-ray Crystallography : Resolves 3D structures of compound-target complexes (e.g., with ACE or kinase domains).
- Mutagenesis Studies : Identify critical residues for binding by alanine scanning .
Properties
IUPAC Name |
1,2,3,4-tetrahydrophthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIWEDICJHIFJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CNN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60789-87-9 (hydrochloride) | |
Record name | 1,2,3,4-Tetrahydrophthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30157096 | |
Record name | 1,2,3,4-Tetrahydrophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13152-89-1 | |
Record name | 1,2,3,4-Tetrahydrophthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13152-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydrophthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydrophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydrophthalazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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